Chloromethyldimethylpentylsilane
CAS No.: 73013-39-5
Cat. No.: VC3777351
Molecular Formula: C8H19ClSi
Molecular Weight: 178.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73013-39-5 |
---|---|
Molecular Formula | C8H19ClSi |
Molecular Weight | 178.77 g/mol |
IUPAC Name | chloromethyl-dimethyl-pentylsilane |
Standard InChI | InChI=1S/C8H19ClSi/c1-4-5-6-7-10(2,3)8-9/h4-8H2,1-3H3 |
Standard InChI Key | CNHIYZYDLVDMQO-UHFFFAOYSA-N |
SMILES | CCCCC[Si](C)(C)CCl |
Canonical SMILES | CCCCC[Si](C)(C)CCl |
Introduction
Basic Information and Physical Properties
(Chloromethyl)dimethylphenylsilane is an organosilicon compound with significant applications in synthetic organic chemistry. First introduced in 1949, this compound serves as an important reagent and intermediate in various chemical transformations .
Chemical Identifiers and Structural Information
(Chloromethyl)dimethylphenylsilane is characterized by the following identifiers:
Parameter | Value |
---|---|
IUPAC Name | Chloromethyl-dimethyl-phenylsilane |
CAS Number | 1833-51-8 |
European Community (EC) Number | 217-392-6 |
Molecular Formula | C9H13ClSi |
Molecular Weight | 184.74 g/mol |
UNII | U4HQR9AEB4 |
DSSTox Substance ID | DTXSID9062013 |
Canonical SMILES | CSi(CCl)C1=CC=CC=C1 |
The compound features a silicon atom bonded to two methyl groups, one phenyl ring, and one chloromethyl group .
Physical Properties
(Chloromethyl)dimethylphenylsilane exhibits the following physical characteristics:
Property | Value |
---|---|
Physical State | Clear liquid |
Density | 1.024 g/mL at 25°C |
Refractive Index | n20/D 1.520 |
Boiling Point | 106-107°C (at 15 mmHg) 225°C (at atmospheric pressure) |
Flash Point | 91°C |
Appearance | Colorless to light yellow liquid |
Solubility | Reactive with water, miscible with organic solvents |
These properties make it suitable for laboratory handling under standard conditions, though precautions must be taken due to its reactivity .
Chemical Reactivity and Properties
(Chloromethyl)dimethylphenylsilane demonstrates distinctive chemical reactivity that makes it valuable in organic synthesis.
Reactivity Profile
The compound exhibits significant reactivity toward nucleophiles, particularly due to the presence of the chloromethyl group. Key aspects of its reactivity include:
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Moisture sensitivity: Reacts with water, potentially releasing hydrogen chloride gas
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Nucleophilic substitution: The chloromethyl group readily undergoes displacement reactions
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Ability to act as a silyl transfer agent in certain transformation reactions
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Potential to form organometallic reagents through metal exchange reactions
Chemical Transformations
(Chloromethyl)dimethylphenylsilane can participate in various chemical transformations:
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Grignard reagent formation: The chloromethyl group can be converted to a Grignard reagent for further functionalization
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Fleming oxidation: Can be transformed into a masked hydroxyl group through oxidation protocols
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Carbon and heteroatom alkylation processes: Serves as an alkylating agent for various substrates
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Silylation reactions: Functions as a silyl transfer agent in certain contexts
Synthesis and Preparation Methods
Several methods for the preparation of (Chloromethyl)dimethylphenylsilane have been reported in the literature.
Zinc-Catalyzed Approach
A significant synthetic route involves zinc-catalyzed transmetalation between chlorosilanes and aryl Grignard reagents:
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Reaction of bromobenzene with magnesium to form phenylmagnesium bromide
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Subsequent reaction with dichlorotetramethylethylenediamine-zinc complex
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Addition of chloro(chloromethyl)dimethylsilane
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Isolation of (chloromethyl)dimethylphenylsilane as the product
This approach provides a selective method for establishing the phenyl-silicon bond.
Direct Distillation Method
Another reported method involves:
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Reaction of appropriate precursors to form crude (chloromethyl)dimethylphenylsilane
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Distillation of the residue at 90°C under reduced pressure (9 mmHg)
This approach is practical for laboratory-scale preparation of the compound.
Applications in Chemical Research and Industry
(Chloromethyl)dimethylphenylsilane serves multiple functions across different chemical applications.
Applications in Synthetic Chemistry
The compound has demonstrated utility in several synthetic contexts:
Research Applications
In academic research, (chloromethyl)dimethylphenylsilane has contributed to:
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Development of stereoselective synthetic methodologies
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Studies on silicon-based protecting group strategies
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Investigation of novel transformations involving silicon-carbon bonds
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Exploration of silicon's directing effects in certain chemical transformations
These applications highlight the compound's versatility as a chemical building block and reagent.
Hazard Type | Classification | Hazard Statement |
---|---|---|
Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
These classifications were reported by companies to the European Chemicals Agency (ECHA) C&L Inventory .
Recent Research Findings
Recent investigations involving (chloromethyl)dimethylphenylsilane have expanded our understanding of its applications in organic synthesis.
Sugar Chemistry Applications
Research published in Recueil des Travaux Chimiques des Pays-Bas demonstrated the compound's utility in sugar chemistry:
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Addition of [(phenyldimethylsilyl)methyl]magnesium chloride to 1,2:3,4-di-O-iso-propylidene-α-D-galacto-hexodialdo-1,5-pyranose
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Processing of the resulting anti-α-hydroxy-silane adduct
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Creation of a precursor to destomic acid
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Similar application with 3-O-benzyl-1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose
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High stereoselectivity achieved in the synthesis of the antibiotic 1-deoxynojirimycin
This research highlights the compound's importance in creating complex carbohydrate derivatives with stereochemical control.
Advances in Synthetic Methodology
Studies referenced in Organic Syntheses and other journals have demonstrated:
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Zinc-catalyzed nucleophilic substitution reactions between chlorosilanes and organomagnesium reagents
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Silver-catalyzed transmetalation between chlorosilanes and aryl/alkenyl Grignard reagents for tetraorganosilane synthesis
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Applications in photochemical [3+2] cycloaddition reactions
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Use in building functionalized peptidomimetics through the introduction of N-acyliminium ions into peptides
These findings expand the synthetic utility of (chloromethyl)dimethylphenylsilane in creating complex molecular architectures.
Comparative Analysis with Related Compounds
To better understand (chloromethyl)dimethylphenylsilane's place in organosilicon chemistry, it's valuable to compare it with structurally related compounds.
Comparison with Chlorodimethylphenylsilane
Property | (Chloromethyl)dimethylphenylsilane | Chlorodimethylphenylsilane |
---|---|---|
CAS Number | 1833-51-8 | 768-33-2 |
Molecular Formula | C9H13ClSi | C8H11ClSi |
Molecular Weight | 184.74 g/mol | 170.71 g/mol |
Structure | Silicon bonded to two methyl groups, one phenyl group, and one chloromethyl group | Silicon bonded to two methyl groups, one phenyl group, and one chlorine atom |
Reactivity | Reactive at the chloromethyl group for nucleophilic substitution | Reactive at the silicon-chlorine bond |
Applications | Precursor for organometallic reagents, alkylation chemistry | Nucleophilic silylation, alcohol derivatization, enolate capture |
The key difference lies in the position of the chlorine atom, which significantly affects reactivity and applications .
Comparison with Dimethylphenylsilane
Dimethylphenylsilane (CAS: 766-77-8) differs from (chloromethyl)dimethylphenylsilane by lacking the chloromethyl group and instead having a hydrogen atom bonded to silicon. This structural difference results in:
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Different reactivity patterns, with dimethylphenylsilane serving as a hydrosilylation agent
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Applications in diastereoselective reduction of carbonyl compounds
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Use in fluoride ion-catalyzed reduction of aldehydes and ketones
These comparisons illustrate how subtle structural differences among organosilicon compounds translate to diverse chemical applications.
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